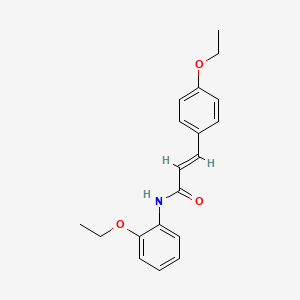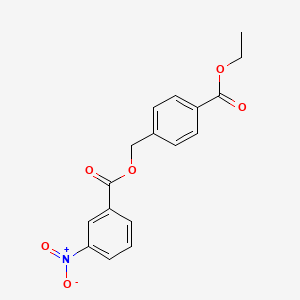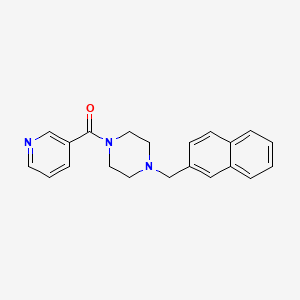
1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine involves the inhibition of dopamine D3 receptors and acetylcholinesterase. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic dopamine system. The mesolimbic dopamine system is involved in the regulation of reward, motivation, and addiction. The inhibition of dopamine D3 receptors by this compound leads to a decrease in the release of dopamine in this system, which may be beneficial in the treatment of addiction and other disorders.
Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in cognitive function. The inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the release of dopamine in the prefrontal cortex and nucleus accumbens, which may be beneficial in the treatment of cognitive impairments. This compound has also been shown to decrease the locomotor activity of rats, which may be indicative of its potential as an antipsychotic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method has been optimized for high purity and yield. It has also been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. Its potency and efficacy may vary depending on the experimental conditions and the animal model used. The compound may also have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Another direction is the evaluation of this compound in clinical trials for the treatment of cognitive impairments associated with Alzheimer's disease, Parkinson's disease, and schizophrenia. The potential off-target effects of this compound need to be carefully evaluated in future studies. Additionally, the development of novel delivery methods for this compound may enhance its therapeutic potential.
Synthesemethoden
The synthesis of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 1-(2-naphthylmethyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the desired compound. The synthesis method has been reported in several research articles, and the purity and yield of the compound have been optimized in different ways.
Wissenschaftliche Forschungsanwendungen
1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to act as a potent antagonist of the dopamine D3 receptor, which is involved in the regulation of the mesolimbic dopamine system. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This dual mechanism of action makes this compound a promising candidate for the treatment of cognitive impairments associated with these diseases.
Eigenschaften
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(20-6-3-9-22-15-20)24-12-10-23(11-13-24)16-17-7-8-18-4-1-2-5-19(18)14-17/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPDEDVNKSDZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

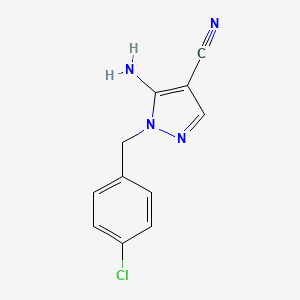

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)


![2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)
![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
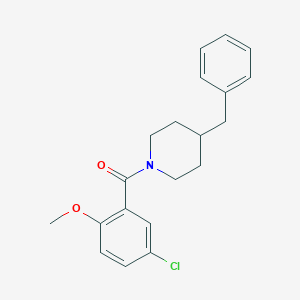
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)
